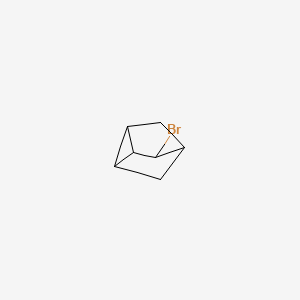
9-Phenethyladenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phenylethyl-9H-adenine is a derivative of adenine, a purine base that is a fundamental component of nucleic acids. This compound is known for its role as an adenosine receptor antagonist, which means it can block the action of adenosine, a neurotransmitter involved in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenylethyl-9H-adenine typically involves the alkylation of adenine with phenylethyl halides under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of 9-Phenylethyl-9H-adenine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors to ensure consistent product quality .
Types of Reactions:
Oxidation: 9-Phenylethyl-9H-adenine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: NaH, KOtBu, in polar aprotic solvents like DMF or DMSO.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
9-Phenylethyl-9H-adenine has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of 9-Phenylethyl-9H-adenine involves its role as an adenosine receptor antagonist. By binding to adenosine receptors, it prevents adenosine from exerting its effects, which can include modulation of neurotransmitter release, vasodilation, and regulation of heart rate. The compound specifically targets A1, A2A, A2B, and A3 adenosine receptors, each of which plays a distinct role in cellular signaling pathways .
Comparison with Similar Compounds
9-Ethyladenine: Another adenine derivative with similar adenosine receptor antagonist properties.
8-Substituted 9-Ethyladenines: These compounds have been studied for their potential in treating neurological disorders like Parkinson’s disease.
Uniqueness: 9-Phenylethyl-9H-adenine is unique due to its specific substitution at the 9-position with a phenylethyl group, which imparts distinct pharmacological properties compared to other adenine derivatives. This substitution enhances its affinity and selectivity for certain adenosine receptor subtypes, making it a valuable tool in both research and therapeutic applications .
Properties
CAS No. |
7051-86-7 |
|---|---|
Molecular Formula |
C13H13N5 |
Molecular Weight |
239.28 g/mol |
IUPAC Name |
9-(2-phenylethyl)purin-6-amine |
InChI |
InChI=1S/C13H13N5/c14-12-11-13(16-8-15-12)18(9-17-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,14,15,16) |
InChI Key |
MALQBKDZBRRFOM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=NC3=C(N=CN=C32)N |
Key on ui other cas no. |
7051-86-7 |
solubility |
>35.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'~1~,N'~2~-bis[(1E)-3-phenylpropylidene]ethanedihydrazide](/img/structure/B1659930.png)


![(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol;hydrochloride](/img/structure/B1659940.png)



![3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylpyrrolidine](/img/structure/B1659945.png)



![4a-Bromo-8-methoxy-1,4a,5,10a-tetrahydropyrimido[5,4-b]quinoline-2,4,10(3H)-trione](/img/structure/B1659950.png)
![2-Amino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(1h)-one](/img/structure/B1659951.png)
